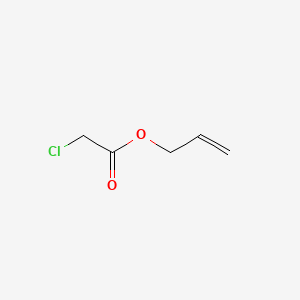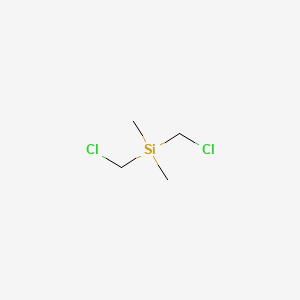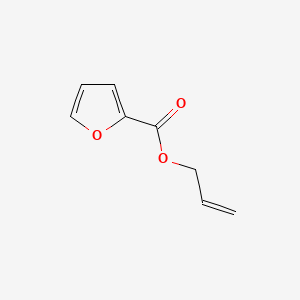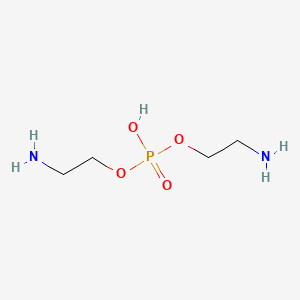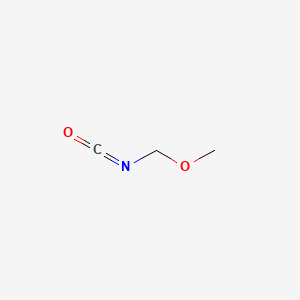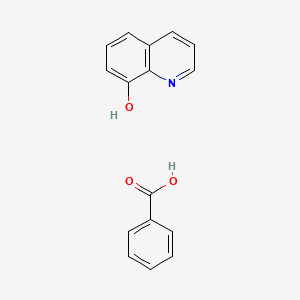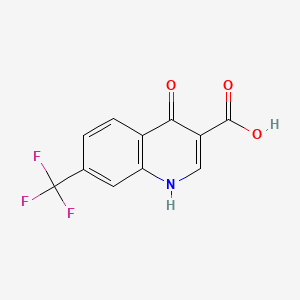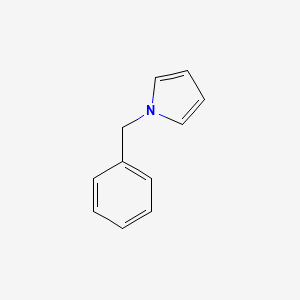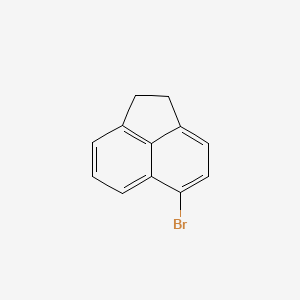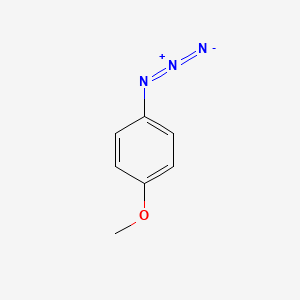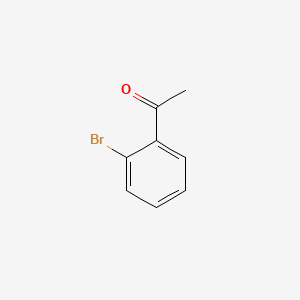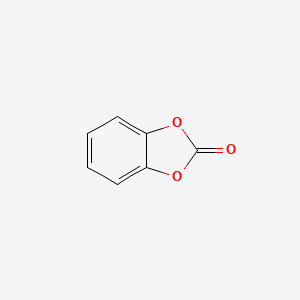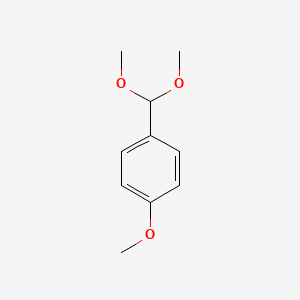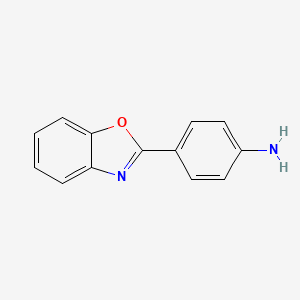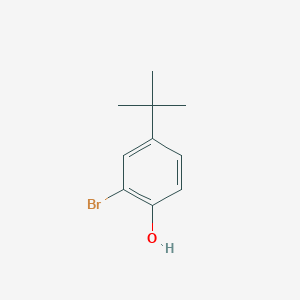
2-Bromo-4-tert-butylphenol
概要
説明
Synthesis Analysis
The synthesis of compounds related to 2-Bromo-4-tert-butylphenol, such as 4-bromo-2,6-dimethylphenol and its polymerization in the presence of phenol derivatives like 2,4,6-tri-tert-butylphenol, has been explored through phase transfer catalyzed polymerization processes. These studies provide insights into the synthesis methods that can be adapted for 2-Bromo-4-tert-butylphenol (Wang & Percec, 1991).
Molecular Structure Analysis
Research into the molecular structure of related bromophenol derivatives, such as 4-(4-bromophenyl)-1-tert-butyl-3-methyl-1H-pyrazol-5-amine, through X-ray diffraction and spectroscopic methods (FT-IR, UV–Vis, 1H and 13C NMR) combined with density functional theory (DFT) calculations, provides a basis for understanding the molecular structure of 2-Bromo-4-tert-butylphenol. These studies highlight the stability of the molecular structure and the presence of intramolecular charge transfer, which are crucial for understanding the chemical behavior of bromophenols (Tamer et al., 2016).
Chemical Reactions and Properties
The chemical reactions and properties of 2-Bromo-4-tert-butylphenol can be inferred from studies on similar bromophenols, which exhibit significant reactivity towards nucleophilic agents, forming various derivatives. These reactions demonstrate the compound's active sites and potential functionalization pathways (Pevzner, 2003).
Physical Properties Analysis
The physical properties of 2-Bromo-4-tert-butylphenol, such as solubility, melting point, and crystalline structure, can be deduced from studies on closely related compounds. For example, the characterization of 2,6-di-tert-butyl-4-(methoxymethyl)phenol provides insights into the crystalline structure and potential physical behaviors of 2-Bromo-4-tert-butylphenol, highlighting the compound's stability and physical characteristics (Zeng & Sun, 2008).
Chemical Properties Analysis
The electrochemical properties of bromophenols, including oxidation reactions and the formation of radical species, offer a glimpse into the chemical properties of 2-Bromo-4-tert-butylphenol. Studies on the electrochemical oxidation of related compounds reveal the potential for generating various oxidation products and the mechanisms involved in these processes (Richards, Whitson, & Evans, 1975).
科学的研究の応用
Polymerization and Polymer Chemistry
2-Bromo-4-tert-butylphenol has applications in polymer chemistry. The phase transfer catalyzed (PTC) polymerization of 4-bromo-2,6-dimethylphenol, closely related to 2-Bromo-4-tert-butylphenol, in the presence of 2,4,6-tri-tert-butylphenol or 4-bromo-2,6-di-tert-butylphenol, is a notable example. This process leads to poly(2,6-dimethyl-1,4-phenylene oxide) (PPO), demonstrating its utility in synthesizing specific polymers (Wang & Percec, 1991).
Radical Chemistry
The compound is also relevant in radical chemistry. For instance, the reaction of 4-bromo-2,4,6-tri-tert-butyl-2,5-cyclohexadienone with 2,4,6-tri-tert-butylphenol leads to the formation of the tri-tert-butylphenoxyl radical. This indicates the potential of 2-Bromo-4-tert-butylphenol in radical formation and its involvement in related chemical reactions (Prokof’ev et al., 1971).
Antioxidant Activity
Research on the electrochemical reactivity of bulky phenols, including compounds closely related to 2-Bromo-4-tert-butylphenol, with the superoxide anion radical reveals insights into their potential as antioxidants. The variations in reactivity patterns among antioxidants of similar structures underscore the importance of structural features in determining their effectiveness (Zabik et al., 2019).
Chemical Synthesis and Catalysis
In chemical synthesis and catalysis, 2-Bromo-4-tert-butylphenol plays a role in processes like hydrogenation and alkylation. For instance, hydrogenation of tert-butylphenols, including 4-tert-butylphenol, has been studied over charcoal-supported rhodium catalysts in various solvents. These studies contribute to understanding the hydrogenation mechanisms of tert-butylphenols and their stereoselective transformations (Hiyoshi et al., 2007).
Safety And Hazards
2-Bromo-4-tert-butylphenol may cause eye and skin irritation. Ingestion may lead to gastrointestinal irritation with nausea, vomiting, and diarrhea. Inhalation may cause respiratory tract irritation .
Relevant Papers There are several papers and documents related to 2-Bromo-4-tert-butylphenol available for further reading .
特性
IUPAC Name |
2-bromo-4-tert-butylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,3)7-4-5-9(12)8(11)6-7/h4-6,12H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFRLMQPMGIMHHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C=C1)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00176395 | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-4-tert-butylphenol | |
CAS RN |
2198-66-5 | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2198-66-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002198665 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2360 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Bromo-4-tert-butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00176395 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-bromo-4-tert-butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.912 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

